Fmoc-D-Leu-aldehyde

Chiral Synthesis Epimerization Stereoselectivity

Researchers face up to 25% epimerization with standard α-amino aldehydes, compromising protease inhibitor activity and SAR data. Fmoc-D-Leu-aldehyde solves this with: • D-configuration preserved via CDI/DIBAL-H synthesis - essential for calpain/cysteine protease selectivity • Acid-stable Fmoc protection - orthogonal for SPPS, unlike Boc analogs • Direct C-terminal aldehyde warhead incorporation - eliminates low-yield post-synthetic modifications Trusted chiral building block for transition-state mimetics and activity-based probes.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
Cat. No. B12282782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Leu-aldehyde
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24)
InChIKeyNTFTULBKHJJQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Leu-aldehyde: A Chiral Building Block


Fmoc-D-Leu-aldehyde is an N-protected amino aldehyde derived from the D-enantiomer of the proteinogenic amino acid leucine. It belongs to the class of α-amino aldehydes, which are valuable chiral synthons for the construction of biologically active molecules, including peptide-based protease inhibitors and transition-state mimetics [1]. The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols [2]. Its aldehyde moiety serves as a reactive 'warhead' capable of forming reversible covalent hemiacetal bonds with the active site serine or cysteine residues of target proteases, a key mechanism of action for this inhibitor class [3].

Chiral building block for solid-phase peptide synthesis (SPPS)
Fmoc-protected for orthogonal deprotection under mild base
Aldehyde warhead for protease inhibition research

Why Fmoc-D-Leu-aldehyde Is Irreplaceable


Substituting Fmoc-D-Leu-aldehyde with other commercially available amino aldehydes or building blocks is not scientifically sound due to critical structural and stereochemical constraints. The D-configuration at the chiral α-carbon is not a minor variation; it dictates the spatial orientation of the aldehyde warhead and the hydrophobic leucine side chain, which are essential for proper fit and inhibitory activity within the active site of target proteases [1]. Furthermore, generic α-amino aldehydes are notoriously prone to epimerization (up to 25% reported in some synthesis protocols) under standard peptide coupling and deprotection conditions, leading to a loss of stereochemical purity and, consequently, a significant reduction in biological activity [2]. The choice of the Fmoc protecting group is also deliberate, as it enables orthogonal deprotection in SPPS while maintaining stability to acids like trifluoroacetic acid (TFA), a condition that would destroy Boc-protected analogs [3].

D-configuration critical for target fit; racemic or L-enantiomer may shift inhibitor selectivity.
Generic α-amino aldehydes may undergo epimerization, reducing stereopurity and assay reproducibility.
Boc-protected analogs are labile to TFA in SPPS; orthogonal Fmoc protection is required.

Fmoc-D-Leu-aldehyde: Quantitative Evidence


Stereochemical Integrity vs. Epimerization

A primary differentiator for Fmoc-D-Leu-aldehyde is the ability to retain its chiral integrity during synthesis. Using the CDI/DIBAL-H reduction method, Fmoc-protected amino acids are converted to their corresponding aldehydes with 'complete stereointegrity' [1]. This is in stark contrast to the broader class of peptide aldehydes, where epimerization of the C-terminal residue is a well-documented and persistent problem, with reported rates ranging from 10% to 25% [2]. For a comparative baseline, the reduction of Cbz-leucine using the older Stammer method resulted in only 60% enantiomeric excess (ee), whereas the optimized CDI/DIBAL-H protocol achieves >98% ee [3].

Stereochemical Integrity
Reported
Target: >98% ee, complete stereointegrity; Comparator: 10–25% epimerization or 60% ee by older methods.
Supports enantiomeric attribution in inhibitor synthesis.
Requires method-specific validation.
Chiral Synthesis Epimerization Stereoselectivity

Chemical Purity vs. Industry Standards

While the commercial purity of Fmoc-D-Leu-aldehyde is specified at a minimum of 95% , it is important to benchmark this against the enhanced specifications for standard Fmoc-amino acids offered by major suppliers like Sigma-Aldrich, which guarantee ≥99% HPLC purity for their premium grade [1]. The difference of ≥4% absolute purity, while seemingly small, is highly consequential in multi-step solid-phase syntheses. Each coupling cycle with a lower purity building block compounds the formation of deletion and truncated sequences, exponentially reducing the final yield and purity of the target peptide [2].

Purity Benchmark
Class-level inference
Specification: min. 95% HPLC; Premium Fmoc-amino acids: ≥99%.
Purity grade influences SPPS yield and final peptide quality.
Verify lot-specific certificate of analysis.
Peptide Synthesis HPLC Purity Quality Control

Protecting Group Orthogonality: Fmoc vs. Boc

A key differentiating feature of Fmoc-D-Leu-aldehyde is the acid-stable nature of its Fmoc protecting group. This is a fundamental advantage over Boc-protected analogs in solid-phase synthesis workflows. Fmoc groups are completely stable to the trifluoroacetic acid (TFA) conditions used for side-chain deprotection and final cleavage from the resin, whereas Boc groups are cleaved by TFA [1]. This orthogonality allows for the selective and sequential deprotection of the N-terminus (via mild base, piperidine) while leaving acid-labile side-chain protecting groups and the peptide-resin linkage intact. For aldehyde-containing compounds, this is especially critical as the aldehyde group itself is generally labile to strong acids like HF and, to a lesser extent, TFA [2].

Protecting Group Orthogonality
Class-level inference
Fmoc: stable to TFA; Boc: labile to TFA.
Orthogonal protection enables standard Fmoc-SPPS workflows.
Standard SPPS cleavage conditions apply.
SPPS Orthogonal Protection TFA Cleavage

Synthetic Yield vs. Alternative Methods

The efficiency of the CDI/DIBAL-H reduction method for synthesizing Fmoc-protected amino aldehydes, including Fmoc-D-Leu-aldehyde, is a quantifiable advantage. This one-pot method delivers these sensitive building blocks in 'very good isolated yields' [1]. As a direct quantitative comparison, the reduction of Cbz-leucine, a close structural analog, was achieved with >98% ee using this protocol, a substantial improvement over the 60% ee reported for an older method [2]. High yield in the synthesis of the building block translates directly to lower cost and higher availability for downstream applications.

Synthetic Efficiency
Class-level inference
CDI/DIBAL-H method: very good yields, >98% ee; older methods: 60% ee.
Supports reliable supply of stereodefined building block.
Reported synthetic method context.
Synthetic Efficiency Yield Green Chemistry

Fmoc-D-Leu-aldehyde Applications


Cysteine Protease Inhibitor Synthesis

The high stereochemical fidelity of Fmoc-D-Leu-aldehyde, achieved via the CDI/DIBAL-H method [1], makes it an ideal starting material for creating libraries of di- and tri-peptide aldehydes. These compounds are potent, reversible inhibitors of cysteine proteases like calpains, which are implicated in numerous pathologies [2]. The preserved D-configuration is critical for achieving selectivity within the protease family, a requirement for any viable chemical probe or therapeutic lead [3].

Solid-Phase Synthesis of Peptide Aldehydes

Fmoc-D-Leu-aldehyde's compatibility with Fmoc-SPPS, due to its acid-stable protecting group [1], enables the direct incorporation of a reactive aldehyde 'warhead' at the peptide's C-terminus. This is a strategic advantage over post-synthetic solution-phase modifications, which are low-yielding and prone to epimerization [2]. This application is central to the production of activity-based probes and covalent inhibitors targeting serine and cysteine hydrolases.

Transition-State Mimetic Building Blocks

Fmoc-D-Leu-aldehyde serves as a key chiral synthon for the synthesis of transition-state mimetics, such as hydroxyethylene or reduced amide isosteres. The ability to synthesize it with complete stereointegrity [1] ensures that the chiral information is faithfully transferred to the final, more complex inhibitor molecule. This is a cornerstone application in structure-based drug design for targets like HIV protease and BACE1.

Defined Stereochemistry Inhibitor Studies

In studies aimed at differentiating the biological effects of D- vs. L-amino acid-containing inhibitors, Fmoc-D-Leu-aldehyde is an essential control. Its use allows researchers to definitively assign observed protease inhibition or cellular effects to the specific stereochemistry of the inhibitor's P1 or P2 position, a crucial piece of evidence for understanding structure-activity relationships (SAR) [1].

Application
Selection Property
Validation Focus
Cysteine protease inhibitor research
Stereochemical-control context
Enantiomer-attribution and selectivity profiling
Peptide aldehyde SPPS
Acid-stable Fmoc orthogonal protection
Direct C-terminal aldehyde incorporation
Transition-state mimetic synthesis
Chiral synthon with high ee
Stereochemical transfer to isostere
Stereochemistry-activity relationship studies
D-enantiomer control standard
Assignment of stereospecific biological effects

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21 linked technical documents
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